2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family, characterized by its unique structure and functional groups. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound can be synthesized through various chemical reactions involving indole derivatives. Indoles are naturally occurring compounds found in many plants and are significant in the field of organic chemistry due to their diverse biological properties.
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is classified as an indole derivative, which falls under the broader category of organoheterocyclic compounds. The presence of an aldehyde functional group further categorizes it within carbaldehydes.
The synthesis of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde can be achieved through several methods:
For instance, one method involves the use of sodium hydride and anhydrous dimethylformamide to facilitate the reaction between 6-methoxy-1H-indole-3-formaldehyde and 2-iodobenzoyl chloride, yielding the desired product with a high yield after purification by column chromatography .
The molecular structure of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde features:
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions:
For example, when treated with a nucleophile like phenylhydrazine, it can form a hydrazone derivative, which is useful for further transformations .
The mechanism of action for compounds like 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde generally involves:
Research indicates that indole derivatives exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects, often attributed to their ability to modulate enzyme activity or receptor interactions .
Spectroscopic methods such as Nuclear Magnetic Resonance and Infrared Spectroscopy are commonly used to characterize this compound and confirm its structure .
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde has several potential applications in scientific research:
The compound 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde (CAS: 491595-94-9) follows IUPAC naming conventions based on functional group priority and ring numbering. The parent heterocycle is 1H-indole, where:
The molecular formula is C₁₁H₁₀INO₂ (MW: 315.11 g/mol), with SMILES notation COCN1C(I)=C(C=O)C2C=CC=CC1=2
and InChIKey BVYSSBDGSIWJQH-UHFFFAOYSA-N
[1].
Table 1: Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde |
CAS Registry Number | 491595-94-9 |
Molecular Formula | C₁₁H₁₀INO₂ |
Molecular Weight | 315.11 g/mol |
Canonical SMILES | COCN1C(I)=C(C=O)C2C=CC=CC1=2 |
Positional isomers arise from substituent placement on the indole scaffold. Key variants include:
The methoxymethyl group at N1 enhances solubility and steric shielding, distinct from tosyl-protected analogs (e.g., 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde), where sulfonamide groups impose rotational barriers of 2.5–5.5 kcal/mol [4].
Methoxymethyl (-MOM) protection at N1 modifies electronic and steric properties versus other N-substituents:
Table 2: Comparative Analysis of N-Substituted Indole-3-carbaldehydes
Compound | N-Substituent | C2 Substituent | Key Structural Features |
---|---|---|---|
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde | -CH₂OCH₃ | I | Flexible MOM group; C2–I bond length ~2.10 Å |
N-(Methoxymethyl)-3-indolecarboxaldehyde | -CH₂OCH₃ | H | No C2 halogen; higher planarity |
1H-Indole-3-carbaldehyde | H | H | N–H tautomerism; prone to oxidation |
1-Methyl-1H-indole-3-carbaldehyde | -CH₃ | H | Compact N-methyl; minimal steric hindrance |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4